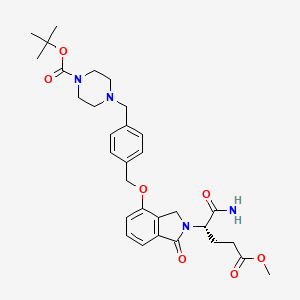
tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring, a benzyl group, and an isoindolinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. The process may include:
Formation of the isoindolinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzyl group: This step may involve a nucleophilic substitution reaction where the benzyl group is introduced.
Formation of the piperazine ring: This can be synthesized through a series of condensation reactions.
Final coupling: The final step involves coupling the synthesized fragments under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate: can be compared with other piperazine derivatives, isoindolinone compounds, and benzyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C31H40N4O7 |
|---|---|
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
tert-butyl 4-[[4-[[2-[(2S)-1-amino-5-methoxy-1,5-dioxopentan-2-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C31H40N4O7/c1-31(2,3)42-30(39)34-16-14-33(15-17-34)18-21-8-10-22(11-9-21)20-41-26-7-5-6-23-24(26)19-35(29(23)38)25(28(32)37)12-13-27(36)40-4/h5-11,25H,12-20H2,1-4H3,(H2,32,37)/t25-/m0/s1 |
Clave InChI |
BEZYCDGDWFHFTJ-VWLOTQADSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)COC3=CC=CC4=C3CN(C4=O)[C@@H](CCC(=O)OC)C(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)COC3=CC=CC4=C3CN(C4=O)C(CCC(=O)OC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


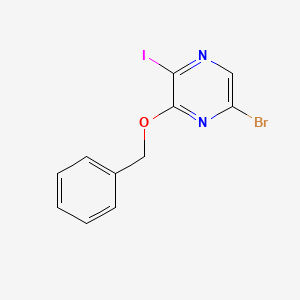
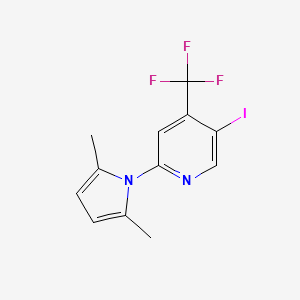

![3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11831914.png)
![(1r,4r)-4-((1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)cyclohexanol](/img/structure/B11831915.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)

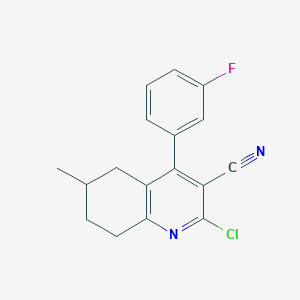
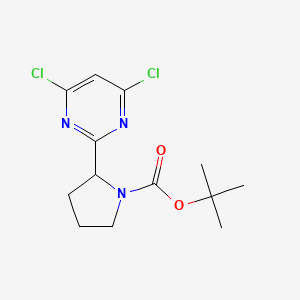

![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)
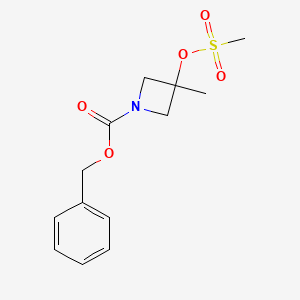

![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)
